Sodium gallate

Catalog No.
S655341
CAS No.
2053-21-6
M.F
C7H5NaO5
M. Wt
192.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium gallate

CAS Number

2053-21-6

Product Name

Sodium gallate

IUPAC Name

sodium;3,4,5-trihydroxybenzoate

Molecular Formula

C7H5NaO5

Molecular Weight

192.1 g/mol

InChI

InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1

InChI Key

FZHLWVUAICIIPW-UHFFFAOYSA-M

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+]

Sodium gallate is an organic sodium salt derived from gallic acid, with the chemical formula C7H5NaO5. It appears as a white crystalline powder that is highly soluble in water. The structure of sodium gallate features a benzene ring with three hydroxyl groups (-OH) at positions 3, 4, and 5, and a carboxylate group (COO-Na+) where a sodium ion replaces a hydrogen ion from the carboxyl group of gallic acid. This configuration contributes to its potential antioxidant properties, enabling it to scavenge free radicals effectively. Sodium gallate has garnered interest in scientific research due to its various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

  • Antioxidant activity: The multiple hydroxyl groups in sodium gallate might contribute to its ability to scavenge free radicals and prevent oxidative damage [, ].
  • Anti-inflammatory activity: Sodium gallate might modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) [].
  • Anticancer activity: Studies suggest sodium gallate may induce apoptosis (programmed cell death) in cancer cells [].

Biological Effects

There is limited research on the specific biological effects of sodium gallate. One study investigated its impact on the nucleic acid content in organs of irradiated rats []. The findings suggest it may influence these levels, but further research is needed to understand the mechanism and potential applications.

Another area of exploration involves its potential antioxidant and anticancer properties, based on the properties of gallic acid, from which it is derived []. However, more studies are required to confirm these effects and their suitability for therapeutic use.

Typical of phenolic compounds:

  • Oxidation: In alkaline solutions, sodium gallate can be oxidized by air or oxidizing agents like hydrogen peroxide, leading to the formation of quinones and other oxidized derivatives.
  • Reduction: Although less common, sodium gallate can participate in reduction reactions under specific conditions.
  • Substitution: Sodium gallate reacts with various reagents to form substituted products depending on the reaction conditions.

The synthesis of sodium gallate typically involves the reaction of gallic acid with sodium hydroxide:

text
C7H6O5 (gallic acid) + NaOH -> C7H5NaO5 (sodium gallate) + H2O

This reaction highlights the compound's formation through the replacement of a proton in the carboxyl group by a sodium ion.

Sodium gallate can be synthesized through several methods:

  • Direct Reaction with Sodium Hydroxide: The most common method involves reacting gallic acid with sodium hydroxide.
  • Oxidation of Glucose: Another method includes oxidizing glucose followed by acid hydrolysis and subsequent reaction with sodium hydroxide.
  • Extraction from Natural Sources: Industrial production often utilizes natural sources for gallic acid extraction, such as gallnuts and sumac, which are then reacted with sodium hydroxide.

These methods highlight the compound's accessibility and versatility in production.

Sodium gallate has various applications across multiple fields:

  • Food Industry: Utilized as an antioxidant to preserve food quality.
  • Pharmaceuticals: Investigated for its potential therapeutic effects due to its antioxidant and anti-inflammatory properties.
  • Cosmetics: Employed for its preservative qualities in cosmetic formulations.
  • Biochemical Research: Used in studies examining enzyme inhibition and cellular signaling pathways .

Research indicates that sodium gallate interacts with various biomolecules, influencing enzyme activity and cellular processes. For instance, it has been shown to inhibit lipoxygenase and cyclooxygenase enzymes involved in inflammatory responses. Additionally, studies have explored its role in modulating oxidative stress within cells, suggesting a protective mechanism against cellular damage .

Sodium gallate shares structural similarities and biological activities with several related compounds:

CompoundChemical FormulaKey Characteristics
Gallic AcidC7H6O5Parent compound; lower solubility than sodium gallate.
Propyl GallateC10H12O5Used as an antioxidant; different solubility profile.
Ethyl GallateC9H10O5Similar antioxidant properties; distinct chemical behavior.

Uniqueness of Sodium Gallate: Sodium gallate stands out due to its excellent water solubility and ability to form stable salts with bases. Its unique combination of antioxidant and preservative properties makes it particularly valuable for industrial applications compared to its analogs .

Sodium gallate’s history is intertwined with its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid), first isolated by Carl Wilhelm Scheele in 1786 from plant galls. Gallic acid’s sodium salt, sodium gallate, emerged in the 19th century as chemists explored derivatives of phenolic acids. Early applications included its use in iron gall ink, a dominant writing medium in Europe from the 12th to 19th centuries. The inorganic variant, sodium gallate (NaGaO₂), a gallium-containing compound, gained attention later in materials science for its structural similarities to aluminates.

Chemical Identity and Nomenclature

Sodium gallate refers to two distinct compounds:

  • Organic sodium gallate (C₇H₅NaO₅): The sodium salt of gallic acid, systematically named sodium 3,4,5-trihydroxybenzoate.
  • Inorganic sodium gallate (NaGaO₂): A gallium oxysalt, part of the alkali metal gallate family.
PropertyOrganic Sodium GallateInorganic Sodium Gallate
CAS Registry2053-21-612063-93-3
Molecular FormulaC₇H₅NaO₅NaGaO₂
StructureBenzene ring with three -OH groups and a carboxylateLayered tetrahedral GaO₄ units

Significance in Chemical Research

Organic sodium gallate is pivotal in pharmacology due to its antioxidant and anticancer properties. Inorganic sodium gallate, particularly its γ- and β-polymorphs, is studied for ion-conductive properties and structural parallels to β-alumina. Both forms have inspired advancements in drug delivery systems and solid-state chemistry.

Overview of Current Scientific Understanding

Recent studies highlight organic sodium gallate’s role in scavenging reactive oxygen species (ROS) and modulating enzyme activity (e.g., cyclooxygenase-2 inhibition). Inorganic variants are synthesized via solid-state reactions, exhibiting orthorhombic or hexagonal crystal systems depending on temperature. The coexistence of these compounds underscores the duality of “sodium gallate” in scientific literature.

Direct Reaction with Sodium Hydroxide

The most fundamental approach for synthesizing sodium gallate involves the direct neutralization of gallic acid with sodium hydroxide. This reaction proceeds according to the stoichiometric equation: C₇H₆O₅ + NaOH → C₇H₅NaO₅ + H₂O . The reaction mechanism involves the replacement of the acidic hydrogen in the carboxyl group of gallic acid by a sodium ion, forming the corresponding gallate salt [3].

The conventional methodology requires careful control of reaction parameters to achieve optimal yields and purity. Temperature optimization studies have demonstrated that reactions conducted at 60-80°C provide superior results compared to ambient temperature conditions . Under these optimized conditions, the reaction typically achieves 90-98% yield with product purity exceeding 98% . The reaction time can be reduced to 1-2 hours when conducted under controlled temperature conditions with continuous stirring .

The stoichiometric balance requires precise measurement of reactants, with a theoretical 1:1 molar ratio of gallic acid to sodium hydroxide. However, practical considerations often necessitate a slight excess of sodium hydroxide (typically 1.02-1.05 equivalents) to ensure complete conversion and compensate for potential losses during processing . The reaction is highly exothermic, requiring adequate heat management to prevent decomposition of temperature-sensitive components .

Purification of the crude product involves dissolution in hot water followed by controlled crystallization. The high water solubility of sodium gallate (highly soluble in water) facilitates this purification approach [5]. Recrystallization from aqueous solutions typically yields products with 96-98% purity, which can be further enhanced through multiple recrystallization cycles [6] [7].

Oxidation of Glucose Pathway

An alternative synthetic route involves the oxidation of glucose through intermediate formation of gallic acid, which is subsequently converted to sodium gallate. This pathway represents a biotechnologically relevant approach that utilizes renewable carbohydrate feedstocks [8] [9].

The glucose oxidation pathway proceeds through multiple enzymatic or chemical oxidation steps. Glucose oxidase catalyzed reactions can achieve selective oxidation under controlled conditions [10]. The process typically operates at 80-90°C under elevated pressure (35-40 bar) to maintain optimal reaction kinetics [11]. Despite the complexity of this multi-step process, yields of 50-60% have been reported for the overall conversion from glucose to gallate products [12] [11].

Recent advances in enzymatic systems have demonstrated improved efficiency through engineered oxidases. Galactose oxidase variants have shown remarkable 13-fold higher oxidation activity towards gluconic acid intermediates, achieving 7.8 U mg⁻¹ specific activity [10]. These biotechnological improvements enable complete conversion of 40 mM glucose to target products within 2 hours with 100% selectivity [10].

The oxidation pathway offers advantages in terms of renewable feedstock utilization and potential for continuous processing. However, the multi-step nature of the process requires careful optimization of each reaction stage and intermediate purification steps [11]. Energy requirements are typically higher than direct synthesis methods due to the elevated temperature and pressure conditions required for optimal glucose oxidation [12].

Industrial Production Methods

Extraction from Natural Sources

Industrial production of sodium gallate frequently relies on extraction from natural tannin-containing materials, particularly Tara pods (Caesalpinia spinosa) and Chinese gallnuts [13]. The extraction process involves a one-step extraction-hydrolysis procedure conducted in acidic medium under inert atmosphere conditions [13].

The industrial extraction protocol for Tara pods requires tannin-containing material with more than 40% tannic acid content and less than 10% humidity [13]. The hydrolysis reaction is conducted using hydrochloric acid at concentrations ranging from 7.2% to 18% by weight relative to the Tara powder [13]. Temperature control is critical, with optimal conditions maintained at 80-110°C for processing times of 30 minutes to 4 hours [13].

Solvent-to-raw material ratios significantly impact extraction efficiency and overall yield. Industrial operations typically employ weight ratios of Tara powder to solvent ranging from 1:3 to 1:2, depending on the granulometry of the starting material [13]. Particle size optimization studies indicate that granulometries ranging from 10% > 60 mesh (250 μm) and 90% < 100 mesh (150 μm) to 40% > 60 mesh (250 μm) and 60% < 100 mesh (150 μm) provide optimal extraction kinetics [13].

The industrial process achieves overall yields exceeding 30% with product purity higher than 99% through a two-step purification protocol [13]. Following extraction, the gallic acid-containing solution undergoes controlled crystallization at 4-10°C to form coarse crystals, which are subsequently purified through washing and recrystallization procedures [13].

Alternative natural sources include various plant materials containing hydrolyzable tannins. Chinese gallnuts provide another significant source, though extraction yields are typically lower than Tara pods [13]. Industrial facilities processing these materials typically maintain production capacities ranging from 300-1000 kg/day depending on the scale of operation and efficiency of extraction systems [13].

Scale-up Considerations

Industrial scale-up of sodium gallate production requires comprehensive consideration of process engineering parameters, equipment design, and quality control systems. The transition from laboratory to industrial scale introduces numerous challenges related to heat transfer, mass transfer, and reaction kinetics [14].

Heat management represents a critical scale-up parameter due to the exothermic nature of gallate synthesis reactions. Large-scale reactors require adequate cooling systems to maintain temperature control and prevent thermal decomposition [14]. The surface area to volume ratio decreases significantly during scale-up, necessitating enhanced heat transfer systems and potentially modified reaction conditions [14].

Mixing and mass transfer considerations become increasingly important at industrial scale. The viscosity profile of reaction mixtures changes throughout the synthesis process, requiring reactor design that accommodates varying fluid properties [14]. Industrial reactors typically incorporate multiple agitation systems and baffled designs to ensure adequate mixing and prevent formation of dead zones [14].

Raw material handling systems must accommodate the specific requirements of gallate synthesis. For natural source extraction, material preparation systems including grinding, screening, and moisture control are essential for consistent processing [13]. Storage and handling of sodium hydroxide requires specialized equipment due to its corrosive nature and hygroscopic properties [14].

Quality control systems at industrial scale require real-time monitoring capabilities and automated sampling systems. Critical parameters including temperature, pH, concentration, and purity must be continuously monitored to ensure product quality consistency [14]. Analytical instrumentation including HPLC, UV-Visible spectrophotometry, and other methods must be integrated into the production system for immediate quality assessment [15].

Environmental considerations during scale-up include waste minimization, solvent recovery systems, and emission control. Industrial operations typically incorporate solvent recycling systems to reduce environmental impact and operating costs [14]. Neutralization systems for acidic and basic waste streams are essential for environmental compliance [13].

Green Chemistry Approaches to Sodium Gallate Synthesis

Solvent-Free Synthesis Methods

Green chemistry approaches prioritize environmental sustainability while maintaining high synthetic efficiency. Solvent-free synthesis represents one of the most environmentally benign approaches for sodium gallate preparation [16] [17]. This methodology eliminates the need for organic solvents, thereby reducing environmental impact and simplifying product purification.

The solid-solid reaction approach has demonstrated remarkable success, achieving yields up to 90% while minimizing chemical waste generation [17] [18]. This method involves direct reaction between solid gallic acid and sodium hydroxide without added solvents, relying on controlled heating and mechanical mixing to facilitate reaction progress [17]. Temperature control typically ranges from 60-80°C to ensure complete conversion while preventing thermal decomposition [17].

Mechanochemical synthesis represents an advanced solvent-free approach utilizing ball milling or similar mechanical energy input to drive chemical transformations. This technique has shown particular promise for gallate synthesis, providing high atom economy (95-98%) and reduced reaction times [19]. The mechanical energy input facilitates intimate mixing of reactants and can activate chemical bonds, enabling reactions that might otherwise require harsh conditions [19].

Microwave-assisted synthesis offers another green chemistry approach with significantly reduced energy consumption and reaction times. Microwave irradiation enables rapid heating and can achieve complete reactions within 0.25-1 hour compared to conventional heating methods requiring several hours [20] [19]. The selective heating mechanism of microwaves can improve reaction selectivity and reduce side product formation [20].

Deep Eutectic Solvents and Ionic Liquids

Deep Eutectic Solvents (DES) have emerged as environmentally friendly alternatives to conventional organic solvents for gallate synthesis [21]. These solvents are formed by mixing two or more components that form a eutectic mixture with a melting point lower than either individual component [21]. Choline chloride-based DES systems have shown particular effectiveness for gallate chemistry [21].

Research has demonstrated that 10% DES addition to hydroxide-catalyzed systems can increase conversions from 50.3% up to 77.5% while maintaining 82.9% purity [21]. The mechanism involves reduced solubility of the target product in the DES medium, which decreases the rate of reverse reactions and shifts equilibrium toward product formation [21].

Ionic liquid catalysis provides another green chemistry approach with unique advantages including negligible vapor pressure, thermal stability, and tunable properties [22]. Gallate ionic liquids have been synthesized as novel antioxidant materials, demonstrating the versatility of ionic liquid chemistry in gallate synthesis [22]. These systems typically achieve 88-92% atom economy with moderate energy requirements [22].

The recyclability of ionic liquids and DES systems contributes significantly to their environmental benefits. Unlike conventional organic solvents, these media can be recovered and reused multiple times without significant degradation, reducing overall environmental impact and operating costs [22].

Enzymatic and Biotechnological Approaches

Enzymatic synthesis represents the pinnacle of green chemistry approaches, utilizing biological catalysts to achieve highly selective transformations under mild conditions [23]. Tannase enzymes have demonstrated particular effectiveness for gallate synthesis and modification [24] [23].

Cell-associated tannase from microorganisms such as Bacillus massiliensis has been successfully employed for gallate synthesis in organic solvents [23]. The enzymatic approach operates at 30°C with reaction times of 8-16 hours, achieving yields of 20.28 μg/mL under optimized conditions [23]. Response surface methodology has been applied to optimize biocatalyst loading, substrate concentration, and reaction conditions [23].

Microbial synthesis offers potential for large-scale green production of gallate compounds. Syntrophic Escherichia coli co-culture systems have achieved efficient biosynthesis of gallic acid from renewable glucose feedstocks [25]. The resultant gallic acid can be readily converted to sodium gallate through standard neutralization procedures [25].

Fermentation-based approaches utilize microorganisms to convert renewable substrates directly to gallate products. These systems typically achieve carbon yields of 0.45 g/g glucose with productivities of 1.07 g/L/h [9]. The biotechnological approach offers advantages in terms of renewable feedstock utilization, mild reaction conditions, and high selectivity [9].

Purification and Quality Control Protocols

Crystallization and Recrystallization Methods

Recrystallization serves as the primary purification technique for sodium gallate, capable of achieving high purity levels while removing both organic and inorganic impurities [6] [7]. The process relies on differential solubility between the target compound and impurities across different temperature ranges [7].

Single solvent recrystallization from water represents the most straightforward purification approach. Sodium gallate exhibits high solubility in hot water and moderate solubility in cold water, enabling effective purification through controlled cooling [7]. The process involves dissolving crude sodium gallate in minimum volume of hot water at temperatures near the boiling point, followed by slow cooling to room temperature or below [6] [7].

Temperature control during crystallization is critical for achieving high-quality crystals. Rapid cooling or "shock cooling" typically produces precipitates rather than well-formed crystals, resulting in lower purity and poor filtration characteristics [7]. Optimal crystallization requires controlled temperature decrease over several hours, allowing sufficient time for crystal growth and impurity exclusion [7].

Seeded crystallization can improve crystal quality and control polymorphic form. Seed crystals of pure sodium gallate added to supersaturated solutions provide nucleation sites for controlled crystal growth [7]. This approach typically achieves 96-98% purity with good recovery rates of 85-90% [6].

Fractional crystallization represents an advanced purification technique capable of achieving 99-99.8% purity through multiple crystallization cycles [26] [27]. Each cycle selectively removes different impurity types, gradually improving product purity. The technique requires careful temperature control and extended processing times of 12-24 hours but provides exceptional purity levels [26].

Advanced Separation Techniques

Column chromatography provides the highest purity levels achievable for sodium gallate, capable of producing materials with 99-99.5% purity [28]. Macroporous resin and polyamide column chromatography have been successfully employed for gallate purification, though recovery rates are typically lower at 70-75% due to the separation mechanism [28].

Membrane filtration offers advantages in terms of processing speed and recovery rates. Polymer membranes with pore sizes of 0.05-0.8 μm can effectively separate sodium gallate from larger molecular weight impurities [29]. This technique achieves 95-97% purity with 90-95% recovery rates and processing times of 2-4 hours [29].

Active carbon treatment combined with crystallization provides an effective approach for removing colored impurities and organic contaminants [30]. 8% active carbon addition to saturated gallate solutions removes over 97% of color while adsorbing minimal product [30]. This technique produces 99% purity crystals with excellent visual appearance [30].

Cloud point extraction has been developed as an environmentally friendly separation technique using non-ionic surfactants such as Triton X-114 [31]. This method operates under mild conditions (pH 2.5, 40°C) and achieves effective separation with relative standard deviations below 2% [31].

Analytical Quality Control Methods

High Performance Liquid Chromatography (HPLC) serves as the gold standard for sodium gallate purity analysis, providing detection limits of 0.1 μg/mL and analysis times of 15-30 minutes [32]. Reverse-phase HPLC with appropriate mobile phase systems enables quantitative determination and impurity profiling [33].

UV-Visible spectrophotometry offers rapid and cost-effective analysis for routine quality control. Sodium gallate exhibits characteristic absorption with maximum absorption at 295 nm, enabling concentration determination and purity assessment [34] [17]. This technique provides detection limits of 1.0 μg/mL with analysis times of 5-10 minutes [32].

Fourier Transform Infrared (FTIR) spectroscopy provides structural confirmation and identification of functional groups. The technique identifies characteristic peaks corresponding to hydroxyl groups, carboxylate groups, and aromatic systems [34] [17]. FTIR analysis requires 10-15 minutes and can detect structural modifications at 0.5% levels [32].

Nuclear Magnetic Resonance (NMR) spectroscopy enables detailed structural elucidation and quantitative analysis. ¹H and ¹³C NMR provide definitive structural confirmation and can identify impurities at 0.01% levels [34] [17]. Analysis times typically require 30-60 minutes but provide unparalleled structural information [32].

Melting point determination serves as a simple identity test, with pure sodium gallate exhibiting specific melting characteristics. This technique requires only 15-20 minutes and provides immediate identity verification at minimal cost [35]. Thin Layer Chromatography (TLC) offers rapid impurity screening with detection limits of 5 μg/spot and analysis times of 45-60 minutes [35].

Other CAS

2053-21-6

Wikipedia

Sodium gallate

General Manufacturing Information

Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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